头孢噻肟
描述
Cefotaxime is a third-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body and is also given before, during, and after certain types of surgery to prevent infections . It works by inhibiting bacterial cell wall biosynthesis .
Synthesis Analysis
Cefotaxime has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . Another study reported the synthesis of a novel Cu(II)-drug derivative from Cefotaxime .Molecular Structure Analysis
Cefotaxime has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.47 . Its structure includes a cephem nucleus with various substitutions .Physical And Chemical Properties Analysis
Cefotaxime has a density of 1.80±0.1 g/cm3 (Predicted), a melting point of >158°C (dec.), and a refractive index of 1.778 . It is physically unstable after a 6-hour storage at high concentrations .科学研究应用
Treatment of Infections
- Scientific Field : Medical and Health Sciences
- Summary of Application : Cefotaxime is widely used in the treatment of various infections including those of the respiratory tract, gynecologic, skin, bone and joint, urinary tract, septicemia, and documented or suspected meningitis .
- Results or Outcomes : Cefotaxime has been found to be effective in treating these infections, contributing to the recovery of patients .
Prophylactic Perioperative Treatment
- Scientific Field : Surgery
- Summary of Application : Cefotaxime is used as a prophylactic perioperative treatment in several branches of surgery, such as genitourinary, abdominal, gynecological and obstetric surgery .
- Methods of Application : Cefotaxime is administered prior to surgery to prevent postoperative infections. The specific dosage and timing depend on the type of surgery and patient’s condition .
- Results or Outcomes : The use of Cefotaxime in this context has resulted in a decrease in postoperative infections, improving patient outcomes .
Potentiation against Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Scientific Field : Microbiology
- Summary of Application : Cefotaxime has been used in combination with an adjuvant including boric acid (BA), borax (BX), and phenylboronic acid (PBA) to potentiate its effect against MRSA .
- Methods of Application : Cefotaxime was incorporated into a nanofiber mat and applied in combination with an adjuvant .
- Results or Outcomes : The combination of Cefotaxime with PBA led to a 128-fold reduction in its minimum inhibitory concentration (MIC) value, demonstrating a significant increase in its effectiveness against MRSA .
Low Release Study by Functionalized Mesoporous Silica Nanomaterials
- Scientific Field : Nanotechnology
- Summary of Application : Cefotaxime has been studied for its absorption and desorption from different functionalized mesoporous silica supports .
- Methods of Application : The MCM-41-type nanostructured mesoporous silica support was synthesized by sol–gel technique using a tetraethyl orthosilicate (TEOS) route and cetyltrimethylammonium bromide (CTAB) as a surfactant .
- Results or Outcomes : The study demonstrated the potential of these materials for sustained release of Cefotaxime .
In Vitro Antimicrobial Properties and Spectrum of Activity
- Scientific Field : Microbiology
- Summary of Application : Cefotaxime has remarkable potency against all Enterobacteriaceae, including Enterobacter species, Citrobacter freundii, Serratia marcescens, and Morganella morganii, Proteus vulgaris, and Providencia species — all of which are resistant to earlier cephalosporins . It is also potent against Haemophilus influenzae and Neisseria species .
- Methods of Application : Cefotaxime is used in vitro to study its antimicrobial properties and spectrum of activity .
- Results or Outcomes : Cefotaxime generally inhibits >90% of enteric bacilli at concentrations of ⩽0.5 µg/ml; in one study it inhibited >98% of isolates at ⩽8 µg/ml .
Treatment of Early-Onset Sepsis in Neonates
- Scientific Field : Neonatology
- Summary of Application : Cefotaxime is used in the treatment of early-onset sepsis (EOS) in neonates .
- Methods of Application : A developmental pharmacokinetic-pharmacodynamic model of cefotaxime in EOS patients was established based on an opportunistic sampling method .
- Results or Outcomes : This prospective real-world study demonstrated that cefotaxime (50 mg/kg, BID) had a favorable efficacy and an accepted safety profile for neonates with EOS .
Adaptation to Renal Dysfunction in Critically Ill Adult Patients
- Scientific Field : Nephrology
- Summary of Application : Cefotaxime administration is recommended in doses of 3–12 g/day in adults with a Glomerular Filtration Rate (GFR) > 5 mL/min. This study aimed to assess the impact of renal function and obesity on cefotaxime concentrations in intensive care unit (ICU) patients .
- Methods of Application : A retrospective cohort study was conducted on consecutive ICU patients receiving continuous cefotaxime infusion .
- Results or Outcomes : Adjustment of cefotaxime dosing according to GFR was associated with improved target attainment. Cefotaxime dosing in critically ill patients should consider renal function, with higher initial doses required in patients with normal to increased GFR and lower doses in those with severely impaired renal function .
Treatment of Serious Bacterial Infections in Children
- Scientific Field : Pediatrics
- Summary of Application : Cefotaxime has been used to treat serious bacterial infections in children since 1982. With the predominant use of cephalosporins in pediatrics, reports of adverse effects of certain compounds have increased .
- Methods of Application : A retrospective review is presented of 2,243 cases of children receiving therapy with cefotaxime .
- Results or Outcomes : Cefotaxime has the distinct advantage of high rates of efficacy and low rates of complications and superinfection among children hospitalized for serious infections .
安全和危害
未来方向
The rational use of Cefotaxime in early-onset sepsis (EOS) is still hampered by uncertainty about the optimal dose. The dosage regimens of Cefotaxime used in different neonatal units vary due to the absence of a powerful developmental pharmacokinetic-pharmacodynamic study in EOS patients . More research is needed to establish the optimal dose of Cefotaxime in different clinical situations.
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBEKHLDVQUJE-QSWIMTSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64485-93-4 (mono-hydrochloride salt) | |
Record name | Cefotaxime [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022761 | |
Record name | Cefotaxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefotaxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.46e-01 g/L | |
Record name | Cefotaxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotaxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. | |
Record name | Cefotaxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefotaxime | |
CAS RN |
63527-52-6, 60846-21-1 | |
Record name | Cefotaxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63527-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Acetyloxymethyl)-7-(((2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotaxime [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefotaxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefotaxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefotaxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOTAXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GI8B1GK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefotaxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014636 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。